![molecular formula C34H69NO3 B014456 N-(hexadecanoyl)-sphinganine CAS No. 5966-29-0](/img/structure/B14456.png)
N-(hexadecanoyl)-sphinganine
Overview
Description
N-(Hexadecanoyl)-sphinganine (NHS) is a naturally occurring sphingolipid metabolite that has been extensively studied in recent years due to its potential therapeutic applications. NHS is a derivative of sphingosine, a long chain base alcohol with a polar head group, and is synthesized from sphingosine by the enzyme sphingosine kinase. NHS has a wide range of biological activities, including anti-inflammatory, anti-apoptotic, anti-oxidative, and anti-cancer effects. It has been studied in various cell types and animal models, and has been found to be involved in several physiological processes, including cell proliferation, differentiation, and migration.
Scientific Research Applications
Quorum Sensing in Bacteria
“N-(hexadecanoyl)-sphinganine” plays a crucial role in quorum sensing (QS) mechanisms in bacteria . QS mechanisms regulate vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . In the study of Halomonas smyrnensis AAD6, a moderately halophilic and exopolysaccharide-producing bacterium, “N-(hexadecanoyl)-sphinganine” was identified as a signal molecule .
Biofilm Development
The QS activity of “N-(hexadecanoyl)-sphinganine” is linked to biofilm development . Biofilms are communities of microorganisms that adhere to each other on a surface. These are involved in a wide variety of microbial infections in the body .
Drug Delivery
“N-(hexadecanoyl)-sphinganine” has potential applications in the field of drug delivery. It has been shown to enhance the delivery of drugs to specific cells and tissues, which could lead to more effective treatments for a variety of diseases.
Vaccine Development
“N-(hexadecanoyl)-sphinganine” has been used in the development of vaccines. It can enhance the immune response to antigens, which could improve the effectiveness of vaccines.
Cellular Signaling
“N-(hexadecanoyl)-sphinganine” can modulate cellular signaling pathways and gene expression. Specifically, it has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune response.
Lab Experiments
“N-(hexadecanoyl)-sphinganine” is used in lab experiments due to its ability to enhance the delivery of molecules to specific cells and tissues. However, it can also have non-specific effects on cells and tissues, which can complicate the interpretation of results.
Mechanism of Action
Target of Action
N-(hexadecanoyl)-sphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . It primarily targets bacterial communities and plays a crucial role in quorum sensing (QS) mechanisms . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .
Mode of Action
The mode of action of N-(hexadecanoyl)-sphinganine involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment where they accumulate . When the amount of these signal molecules reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes . This signal molecule production is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .
Biochemical Pathways
It is known that the compound plays a role in the hexosamine biosynthesis pathway (hbp), which utilizes substrates including fructose-6-p, glutamine, acetyl-coa, and utp . The HBP is essential for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety .
Pharmacokinetics
It is known that the compound is involved in quorum sensing mechanisms, which suggests that it may be synthesized and released by bacteria into the environment where it accumulates until it reaches a critical concentration
Result of Action
The result of N-(hexadecanoyl)-sphinganine’s action is the regulation of a variety of vital functions in bacteria, particularly in extreme conditions such as hypersaline environments . These functions include motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . The compound’s action results in coordinated gene expression that leads to phenotypic outcomes .
Action Environment
The action of N-(hexadecanoyl)-sphinganine is influenced by environmental factors. For instance, the compound is particularly active in extreme conditions such as hypersaline environments . These environments include saline habitats such as marine habitats, salt lakes, brines, and saline soils . The stability and efficacy of N-(hexadecanoyl)-sphinganine in these environments suggest that it may have potential biotechnological applications .
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-JHOUSYSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415274 | |
Record name | C16 Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(hexadecanoyl)-sphinganine | |
CAS RN |
5966-29-0 | |
Record name | C16-Dihydroceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5966-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C16 Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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